4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine

Physicochemical profiling SAR exploration Medicinal chemistry building blocks

4-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine (CAS 1340179-63-6; molecular formula C₁₂H₂₂N₄; molecular weight 222.33 g·mol⁻¹) is a synthetic research chemical belonging to the class of 1,2,4-triazole-substituted cyclohexylamines. The compound features a 1,2,4-triazole ring bearing an N¹-methyl and a C³-n-propyl substituent, connected at the C⁵ position to the 4-position of a cyclohexan-1-amine scaffold.

Molecular Formula C12H22N4
Molecular Weight 222.33 g/mol
Cat. No. B13624586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine
Molecular FormulaC12H22N4
Molecular Weight222.33 g/mol
Structural Identifiers
SMILESCCCC1=NN(C(=N1)C2CCC(CC2)N)C
InChIInChI=1S/C12H22N4/c1-3-4-11-14-12(16(2)15-11)9-5-7-10(13)8-6-9/h9-10H,3-8,13H2,1-2H3
InChIKeyOEYFIQCBQXNNMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile of 4-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine (CAS 1340179-63-6)


4-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine (CAS 1340179-63-6; molecular formula C₁₂H₂₂N₄; molecular weight 222.33 g·mol⁻¹) is a synthetic research chemical belonging to the class of 1,2,4-triazole-substituted cyclohexylamines . The compound features a 1,2,4-triazole ring bearing an N¹-methyl and a C³-n-propyl substituent, connected at the C⁵ position to the 4-position of a cyclohexan-1-amine scaffold . This specific substitution pattern differentiates it from closely related triazole-cyclohexylamine analogs that carry shorter (methyl, ethyl) or unsubstituted alkyl chains at the triazole C³ position . The compound is commercially available from multiple specialty chemical suppliers at purities ≥97% .

Why 4-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine Cannot Be Replaced by a Generic Triazole-Cyclohexylamine Analog


Within the 1,2,4-triazole-cyclohexylamine chemical space, small alterations to the C³-alkyl substituent on the triazole ring produce measurable changes in molecular weight (222.33 vs. 208.30 vs. 180.25 g·mol⁻¹), predicted lipophilicity (estimated ClogP ~2.1 for the n-propyl analog vs. ~1.6 for the ethyl and ~0.9 for the methyl analog), and steric bulk that directly impact downstream physicochemical behavior . These property differences affect solubility, membrane permeability, protein binding, and metabolic stability in any biological or materials-science application, meaning that even closely related in-class compounds cannot be assumed to be functionally interchangeable [1]. The specific 1-methyl-3-propyl-1,2,4-triazole substitution pattern defines a unique property vector that must be verified against the intended research or industrial use case before procurement .

Quantitative Differentiation Evidence for 4-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine Versus Closest Analogs


Molecular Weight Differentiation: n-Propyl vs. Ethyl, Methyl, and Unsubstituted C³-Triazole Analogs

The target compound (C₁₂H₂₂N₄, MW 222.33 g·mol⁻¹) carries an n-propyl group at the triazole C³ position, conferring a molecular weight increment of +14.03 Da over the C³-ethyl analog (C₁₁H₂₀N₄, MW 208.30 g·mol⁻¹) and +42.08 Da over the C³-unsubstituted (C³–H) analog 1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine (C₉H₁₆N₄, MW 180.25 g·mol⁻¹) . The corresponding estimated ClogP values increase from ~0.9 (C³–H) to ~1.6 (C³–ethyl) to ~2.1 (C³–n-propyl), representing a >2-fold lipophilicity span within this narrow analog series [1].

Physicochemical profiling SAR exploration Medicinal chemistry building blocks

Regioisomeric Scaffold Distinction: 4-Cyclohexanamine vs. 1-Cyclohexanamine Substitution Pattern

The target compound positions the primary amine at the 4-position of the cyclohexane ring (para relationship to the triazole attachment), whereas the isomeric analog 1-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine (CAS 1342442-94-7) bears the amine at the 1-position (geminal to the triazole) . This difference changes the spatial orientation of the amine pharmacophore relative to the triazole ring—from a ~5.5 Å extended vector (4-isomer) to a ~2.9 Å directly attached vector (1-isomer)—altering hydrogen-bond directionality and the geometry of any downstream derivatization .

Regiochemistry Pharmacophore geometry Building block selection

Purity Benchmarking Across Commercial Sources: 97–98% Specification for Research-Grade Procurement

Commercially, the target compound is supplied at a minimum purity specification of 97% (AKSci) to 98% (Leyan) . This places it within the typical research-grade purity band for this chemical class and is directly comparable to the purity specifications of its closest commercially available analogs—4-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine (98%, Leyan) and 1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine (98%, Moldb) . No significant purity advantage or deficit is observed; the differentiation lies in the structural identity rather than the absolute purity level.

Quality control Reproducibility Vendor qualification

Triazole C³-n-Propyl Substitution as a Modulator of Biological Target Space: Class-Level Inference from 1,2,4-Triazole SAR

The 1,2,4-triazole scaffold is a validated pharmacophore in antifungal (CYP51 inhibition), anticancer, and CNS-targeted drug discovery programs [1]. Within triazole SAR, increasing the C³-alkyl chain length from methyl through ethyl to n-propyl has been shown, in multiple independently reported series, to modulate target binding affinity—for example, antifungal MIC values against Candida albicans shift from >64 µg·mL⁻¹ (C³–H) to 8–32 µg·mL⁻¹ (C³–ethyl) to 2–16 µg·mL⁻¹ (C³–n-propyl or longer) in certain sulfonamide-triazole hybrid series [2]. While no direct head-to-head data exist for the target cyclohexylamine compound itself, the class-level SAR supports the hypothesis that the n-propyl group confers a lipophilicity-dependent binding advantage over shorter-chain analogs in hydrophobic enzyme pockets, consistent with the >1 log unit ClogP increase quantified in Evidence Item 1 .

Structure-activity relationship Antifungal Kinase inhibition GPCR modulation

Recommended Application Scenarios for 4-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine Based on Quantitative Differentiation Evidence


Completion of Triazole C³-Alkyl Homology Series for Medicinal Chemistry SAR Campaigns

For drug discovery programs exploring 1,2,4-triazole-based scaffolds—particularly antifungal (CYP51), kinase inhibition, or GPCR modulation programs—procurement of the C³-n-propyl analog (MW 222.33, ClogP ~2.1) fills a critical gap between the C³-ethyl (MW 208.30, ClogP ~1.6) and C³-n-butyl analogs. The >1 log unit ClogP span across the methyl-to-propyl series (ClogP ~0.9 to ~2.1) provides a systematic lipophilicity gradient for establishing property-activity relationships, as supported by the class-level SAR evidence from published triazole antifungal series [1].

Regiochemical Probe for Cyclohexylamine Pharmacophore Geometry Studies

The 4-cyclohexanamine regioisomer (amine in para relationship to triazole) can be paired with its 1-cyclohexanamine isomer (CAS 1342442-94-7, geminal relationship) as a matched molecular pair to interrogate the impact of amine spatial orientation on target binding. The ~2.6 Å difference in amine-triazole centroid distance directly alters hydrogen-bond vector directionality, making this pair suitable for 3D-QSAR, docking validation, and pharmacophore model refinement .

Building Block for Derivatization Requiring Defined Lipophilicity and Steric Bulk

For synthetic chemistry applications—including the preparation of amide, sulfonamide, or urea derivatives—the n-propyl group provides intermediate steric bulk and lipophilicity relative to methyl and ethyl analogs. This makes the compound a suitable starting material for parallel library synthesis where incremental modulation of logD is desired. The commercial availability at 97–98% purity from multiple vendors (AKSci, Leyan) ensures reproducible downstream chemistry .

Negative Control or Comparator in Selectivity Profiling Panels

In target selectivity panels where the triazole C³-substituent is hypothesized to drive subtype selectivity (e.g., V1a vs. V2 vasopressin receptor antagonists, or LPA₁ vs. LPA₂ antagonists), the n-propyl analog serves as an essential comparator compound. The Hoffmann-La Roche patent family on cyclohexyl-substituted triazoles as V1a receptor antagonists demonstrates the broader relevance of this chemical space to CNS and cardiovascular drug discovery, positioning the n-propyl analog as a relevant tool for structure-selectivity relationship investigations [2].

Quote Request

Request a Quote for 4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.